molecular formula C5H11Cl2NO B1281493 Ethyl 3-chloropropanimidoate hydrochloride CAS No. 21367-89-5

Ethyl 3-chloropropanimidoate hydrochloride

Cat. No. B1281493
CAS RN: 21367-89-5
M. Wt: 172.05 g/mol
InChI Key: YPINVLPNTQCTHB-UHFFFAOYSA-N
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Description

Ethyl 3-chloropropanimidoate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various ethyl esters and related compounds, which can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, ethyl esters are often used as intermediates in the synthesis of pharmacologically valuable products, as seen in the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, which is a precursor to L-carnitine .

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods or reactions with different nucleophiles. For example, ethyl (R)-4-chloro-3-hydroxybutyrate is produced via asymmetric hydrogenation of ethyl 4-chloro-acetoacetate using a catalytic complex, with high enantioselectivity achieved in a microfluidic chip reactor . Similarly, ethyl α-chlorocyclopropaneformates undergo a [3 + 2] annulation reaction with 1,3-dicarbonyl compounds to yield multi-substituted fulvenes . These methods highlight the versatility and efficiency of synthesizing ethyl ester derivatives with specific functional groups.

Molecular Structure Analysis

The molecular structure of ethyl esters and related compounds is often confirmed using various spectroscopic techniques. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate's structure was confirmed using FT-IR, NMR, and ESI-MS spectroscopy . Computational methods such as density functional theory (DFT) are also employed to determine structural parameters and study intramolecular charge transfer interactions . The molecular structure of ethyl chloride, a simpler molecule, has been determined using electron-diffraction data and spectroscopic moments of inertia .

Chemical Reactions Analysis

Ethyl esters participate in various chemical reactions, including Michael addition-induced cyclization reactions, as seen with ethyl-2-(2-chloroethyl)acrylate . The reactivity of these compounds can be influenced by the presence of different substituents and functional groups, which can lead to the formation of novel structures with potential applications in medicinal chemistry and other fields .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters and related compounds are influenced by their molecular structure. For example, the presence of chloro and fluoro groups can affect the reactivity and stability of these compounds . The solvent system and reaction conditions, such as temperature and catalysts, play a crucial role in determining the properties and outcomes of the reactions . The enantioselectivity and activation energies associated with the synthesis of ethyl esters are critical parameters that are carefully optimized to achieve the desired products .

Scientific Research Applications

Geroprotector and Aging

  • Aging Patterns and Lifespan Extension: Ethyl 3-chloropropanimidoate hydrochloride has been studied for its potential as a geroprotector. It was found to increase the lifespan of certain mouse models by prolonging the 'latent' survival time and decreasing mortality rates in older mice (Emanuel & Obukhova, 1978).

Pharmacological Research

  • Nonpeptidic Agonist of Urotensin-II Receptor: The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, which makes it a potential drug lead for pharmacological research (Croston et al., 2002).

Chemistry and Synthesis

  • Synthesis of Schiff and Mannich Bases: The compound has been used in the synthesis of Schiff and Mannich bases from isatin derivatives, demonstrating its role in the development of new chemical entities (Bekircan & Bektaş, 2008).
  • Modification of (Bacterio)chlorophyll Derivatives: The compound has been used to modify (bacterio)chlorophyll derivatives, leading to the synthesis of 3-ethylated, methylated, and unsubstituted (nickel) pyropheophorbides (Tamiaki et al., 2012).

Optical Properties and Polymorphism

  • Study of Polymorphism: Ethyl 3-chloropropanimidoate hydrochloride has been characterized in terms of its polymorphic forms, highlighting challenges in analytical and physical characterization techniques (Vogt et al., 2013).

Safety And Hazards

Ethyl 3-chloropropanimidoate hydrochloride is harmful if swallowed and toxic in contact with skin. It causes skin irritation and may cause an allergic skin reaction. Prolonged or repeated exposure if swallowed may cause damage to organs .

properties

IUPAC Name

ethyl 3-chloropropanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO.ClH/c1-2-8-5(7)3-4-6;/h7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPINVLPNTQCTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500337
Record name Ethyl 3-chloropropanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloropropanimidoate hydrochloride

CAS RN

21367-89-5
Record name 21367-89-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-chloropropanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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